3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
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Overview
Description
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a heterocyclic compound that features a thiazole and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors.
Mechanism of Action
The mechanism of action of 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
1,3,4-Thiadiazoles: Known for their antimicrobial, anti-inflammatory, and analgesic activities.
Uniqueness
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its combined thiazole and triazole ring system, which imparts a distinct set of electronic and steric properties that enhance its biological activity and versatility in various applications.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-[6-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14-15-12(16-17(11)14)6-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19) |
InChI Key |
FHUGBRAXDOTRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O |
Origin of Product |
United States |
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